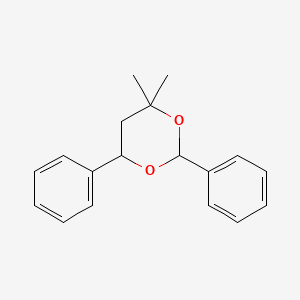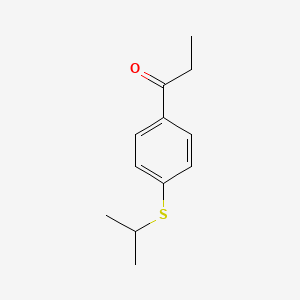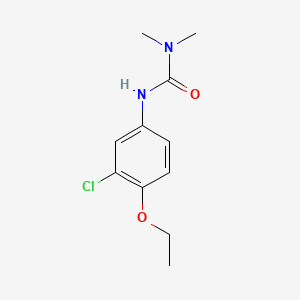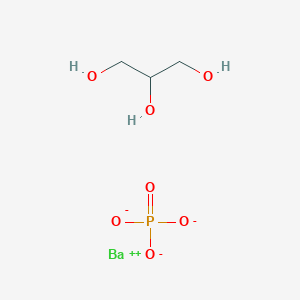
Barium glycerol phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium glycerol phosphate is a chemical compound that combines barium, glycerol, and phosphate. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly interesting due to its ability to form stable complexes and its potential use in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium glycerol phosphate can be synthesized through various methods. One common approach involves the reaction of barium chloride with glycerol phosphate under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{BaCl}_2 + \text{C}_3\text{H}_9\text{O}_6\text{P} \rightarrow \text{Ba(C}_3\text{H}_9\text{O}_6\text{P})_2 ]
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through filtration and crystallization processes to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Barium glycerol phosphate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form insoluble barium sulfate.
Complexation Reactions: It can form stable complexes with other metal ions, enhancing its utility in various applications.
Common Reagents and Conditions:
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common.
Substitution Reactions: It can undergo substitution reactions where the glycerol or phosphate groups are replaced by other functional groups.
Major Products:
Barium Sulfate: Formed during precipitation reactions.
Complexes: Various metal complexes can be formed depending on the reactants used.
Applications De Recherche Scientifique
Barium glycerol phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized materials and as an additive in certain manufacturing processes.
Mécanisme D'action
The mechanism of action of barium glycerol phosphate involves its ability to form stable complexes with other molecules. This property allows it to interact with various molecular targets and pathways, making it useful in different applications. For example, in biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Calcium Glycerol Phosphate: Similar in structure but contains calcium instead of barium.
Magnesium Glycerol Phosphate: Contains magnesium and has different solubility and reactivity properties.
Sodium Glycerol Phosphate: More soluble in water and used in different applications compared to barium glycerol phosphate.
Uniqueness: this compound is unique due to its specific chemical properties, such as its ability to form stable complexes and its relatively low solubility in water. These characteristics make it suitable for applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
84713-18-8 |
|---|---|
Formule moléculaire |
C3H8BaO7P- |
Poids moléculaire |
324.39 g/mol |
Nom IUPAC |
barium(2+);propane-1,2,3-triol;phosphate |
InChI |
InChI=1S/C3H8O3.Ba.H3O4P/c4-1-3(6)2-5;;1-5(2,3)4/h3-6H,1-2H2;;(H3,1,2,3,4)/q;+2;/p-3 |
Clé InChI |
BBEMKKTZVINPLV-UHFFFAOYSA-K |
SMILES canonique |
C(C(CO)O)O.[O-]P(=O)([O-])[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)

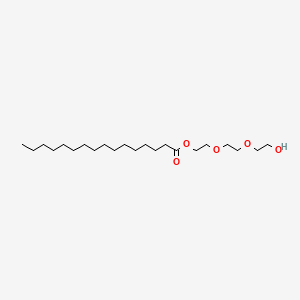

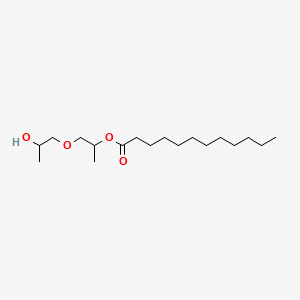
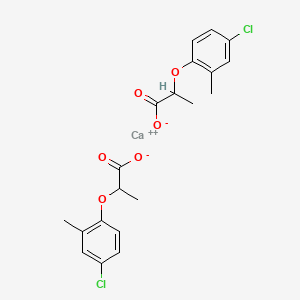
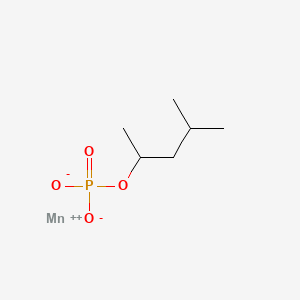
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
